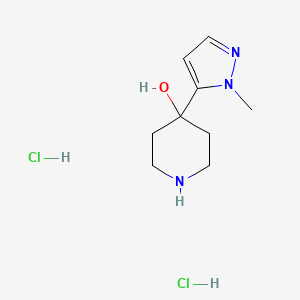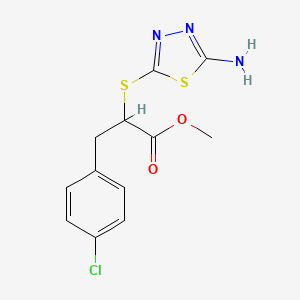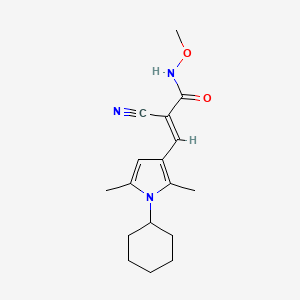
(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide, also known as CP-945,598, is a synthetic compound that belongs to the class of cannabinoid receptor antagonists. It has been extensively studied for its potential applications in the field of medical research.
Wirkmechanismus
(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide acts as a competitive antagonist of the CB1 receptor, binding to the receptor and preventing the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system and a reduction in the downstream effects of CB1 activation.
Biochemical and physiological effects:
(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, indicating its potential as an anti-obesity agent. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and heroin, suggesting its potential as a treatment for addiction. Additionally, (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide for lab experiments is its high potency and selectivity for the CB1 receptor. This allows for more precise manipulation of the endocannabinoid system and reduces the potential for off-target effects. However, one limitation of (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide is its poor water solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide. One area of interest is the potential use of (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide as a treatment for obesity and related metabolic disorders. Another area of interest is the potential use of (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide as a treatment for addiction, particularly in combination with other pharmacotherapies. Additionally, further research is needed to fully understand the neuroprotective effects of (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide and its potential as a treatment for neurodegenerative diseases.
Synthesemethoden
(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide is synthesized using a multi-step process that involves the reaction of 1-cyclohexyl-2,5-dimethylpyrrole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methoxyprop-2-enamide to yield the desired product. The final step involves the addition of a cyano group to the double bond of the enamide using copper(I) cyanide as a catalyst.
Wissenschaftliche Forschungsanwendungen
(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide has been extensively studied for its potential applications in the field of medical research. It has been shown to be a potent and selective antagonist of the cannabinoid receptor CB1, which is involved in the regulation of various physiological processes such as appetite, pain perception, and mood. (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide has been used in a number of studies to investigate the role of the endocannabinoid system in various disease states, including obesity, addiction, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12-9-14(10-15(11-18)17(21)19-22-3)13(2)20(12)16-7-5-4-6-8-16/h9-10,16H,4-8H2,1-3H3,(H,19,21)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXQGKKXAOTPOF-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CCCCC2)C)/C=C(\C#N)/C(=O)NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-methoxyprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516324.png)
![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2516325.png)
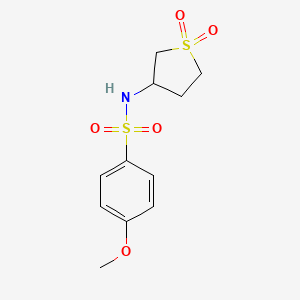
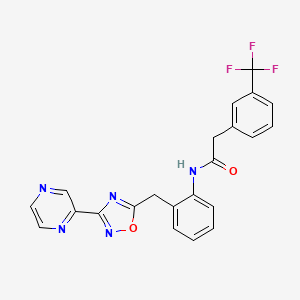

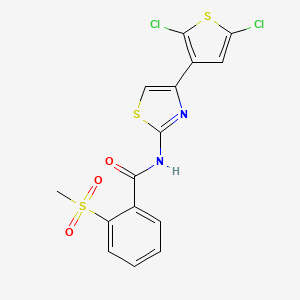
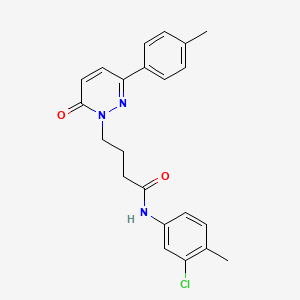

![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516335.png)
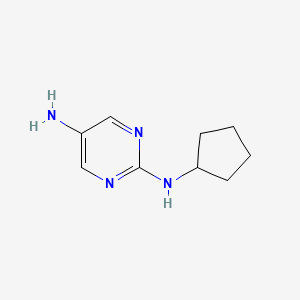
![4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2516338.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2516339.png)
